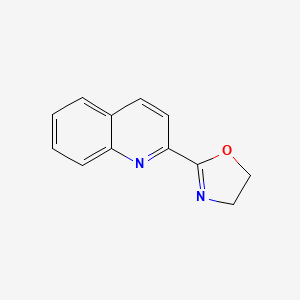

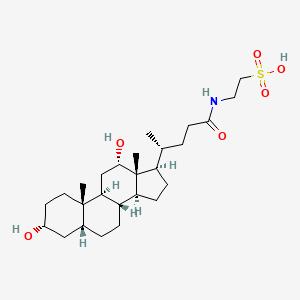

2-(4,5-Dihydro-2-oxazolyl)quinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of oxazolo[4,5-c]quinoline derivatives, including compounds related to “2-(4,5-Dihydro-2-oxazolyl)quinoline”, has been reported through various methods. One approach involves novel and efficient syntheses of oxazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the versatility in functionalizing the oxazole and quinoline moieties (Hodgetts & Kershaw, 2003). Another method includes the direct functionalization of the C-4 position of oxazoles to synthesize 4-substituted oxazolo[4,5-c]quinolines, employing a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst (Akula et al., 2015).

Molecular Structure Analysis

The crystal structure of quinoline derivatives reveals the complex interplay of non-covalent interactions stabilizing their molecular conformation. For example, a study on a quinoline-triazole derivative elucidated the molecular geometry using X-ray powder diffraction, showcasing how molecular interactions assemble the molecules into a supramolecular framework (Ghosh et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cycloaddition processes and click chemistry approaches, leading to the formation of complex structures with potential biological activities. For instance, a photocycloaddition process from aryl-substituted o-vinylstyryl-2-oxazoles to form benzo[f]quinoline derivatives has been demonstrated (Šagud et al., 2015). Moreover, the synthesis of quinoline derivatives via click chemistry has shown significant antibacterial and antifungal activities (Kategaonkar et al., 2010).

Applications De Recherche Scientifique

1. Oxidation Reactions and Synthesis Applications

2-(4,5-Dihydro-2-oxazolyl)quinoline (Quinox) has been utilized in various oxidation reactions and synthesis processes. For instance, it has been used as a ligand in the Pd-catalyzed TBHP-mediated Wacker-type oxidation of internal alkenes. This methodology allows the delivery of single ketone constitutional isomer products from electronically biased olefins, as demonstrated in the total synthesis of the antimalarial drug artemisinin (R. J. Deluca et al., 2013). Additionally, Quinox has been involved in palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles, showcasing its versatility and efficiency in organic synthesis (B. Stokes et al., 2012).

2. Photovoltaic and Electrochemical Applications

Quinox has been explored in the domain of photovoltaics and electrochemistry. A notable example is its use in a novel rhenium(I) carbonyl complex, where its structural, spectroscopic, and electrochemical properties were extensively studied. This research provides valuable insights into the potential applications of Quinox in advanced material sciences, particularly in the development of photoluminescent materials (A. Świtlicka et al., 2019).

3. Development of Antiallergy Agents

Quinox derivatives have been investigated for their potential as antiallergy agents. Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid, has shown significant oral antiallergy activity. This research emphasizes the role of Quinox derivatives in the pharmaceutical industry, particularly in the development of new therapeutic agents (T. Althuis et al., 1979).

4. Synthesis of Novel Complexes

Research on Quinox has also extended to the synthesis and characterization of new complexes with metals like manganese, cobalt, and copper. These complexes exhibit unique properties like non-linear optical, ferroelectric, and magnetic characteristics, suggesting their potential applications in material science and nanotechnology (H. Kuai et al., 2016).

Mécanisme D'action

Target of Action

It is known to be a ligand suitable for cross-coupling reactions .

Mode of Action

It is known to participate in cross-coupling reactions as a ligand . In these reactions, it likely interacts with metal catalysts to facilitate the coupling of two different organic substrates.

Pharmacokinetics

Its physical properties such as melting point (109-110 °c), boiling point (3802±150 °C, predicted), and density (126±01 g/cm3, predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

The action, efficacy, and stability of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The pH of the environment, represented by the pKa value (3.27±0.61, predicted) , can also affect its ionization state and, consequently, its reactivity.

Propriétés

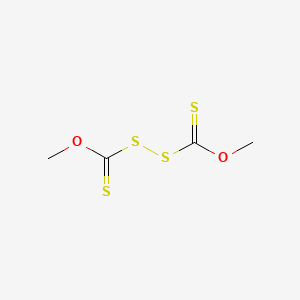

IUPAC Name |

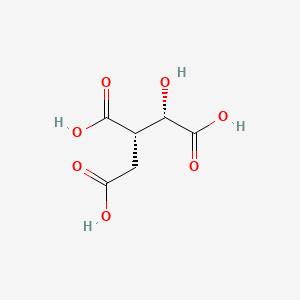

2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDSJWOYSHFPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356656 | |

| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202191-12-6 | |

| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-Dihydro-2-oxazolyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions has Quinox been shown to facilitate as a ligand in palladium catalysis?

A1: Research indicates that Quinox effectively promotes palladium-catalyzed allylic cross-coupling reactions [] and Wacker-type oxidations of internal alkenes []. In allylic cross-coupling, Quinox facilitates the reaction between homoallylic tosylates and boronic acids or pinacol esters []. In Wacker-type oxidations, it enables the selective oxidation of internal alkenes to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant [].

Q2: What are the advantages of using Quinox as a ligand in these palladium-catalyzed reactions?

A2: Quinox offers several advantages:

- Mild reaction conditions: Both the allylic cross-coupling and Wacker-type oxidation reactions proceed efficiently at ambient temperature when using Quinox [, ].

- Broad substrate scope: The allylic cross-coupling tolerates a variety of boronic acid and pinacol ester coupling partners, as well as primary and secondary homoallylic tosylates []. The Wacker-type oxidation demonstrates effectiveness with electronically biased olefins [].

- High selectivity: In the Wacker-type oxidation, Quinox directs the reaction to yield a single ketone constitutional isomer predictably [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-3-acetyl-5-[(2S)-butan-2-yl]pyrrolidine-2,4-dione](/img/structure/B1214953.png)